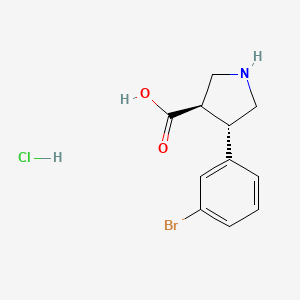

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Descripción

“(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chiral pyrrolidine derivative characterized by a 3-bromophenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its stability. The bromine atom at the meta position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability in therapeutic applications.

Propiedades

IUPAC Name |

(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXZLYDHCWZCF-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-48-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(3-bromophenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as crystallization and chromatography for purification.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The bromophenyl group allows for various substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmacological Research :

- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

- Case studies have demonstrated its effectiveness in inhibiting specific receptors involved in various diseases, including cancer and neurodegenerative disorders.

- Antagonistic Activity :

Organic Synthesis Applications

-

Synthetic Intermediates :

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activity.

- Several synthetic protocols utilizing this compound have been documented, showcasing its versatility in organic synthesis .

- Catalysis :

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | IC₅₀ Value (nM) | References |

|---|---|---|---|

| Antagonist | RARα | 9.4 | |

| Antagonist | RARγ | 7.5 | |

| Agonist | RARβ | 7.5 |

Table 2: Synthetic Applications

Mecanismo De Acción

The mechanism of action of (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various binding interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways and influence cellular processes.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Structural Analogs

†Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- The 3-cyano analog (14{6,7}, ) has a lower molecular weight (432 vs. ~306 for 3-Br) but higher polarity .

- Steric Effects : Ortho-substituted analogs (e.g., 2-hydroxyphenyl in ) may exhibit hindered rotation, affecting conformational stability .

Commercial and Research Relevance

- Availability : The 3-fluoro and 3-methoxy analogs are commercially available, though the 3-bromo derivative’s hydrochloride form is less commonly listed .

- Applications : Pyrrolidine derivatives are explored as protease inhibitors, neurotransmitter analogs, and kinase modulators. The Boc-protected 3-bromo compound () is tailored for peptide synthesis and combinatorial chemistry .

Actividad Biológica

(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride, with the CAS number 1638668-14-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of and a molecular weight of 370.24 g/mol. The structure features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₀BrNO₄ |

| Molecular Weight | 370.24 g/mol |

| CAS Number | 1638668-14-0 |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antibacterial properties. The structural modifications in (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid may enhance its efficacy against resistant bacterial strains .

- Enzyme Inhibition : The compound has been evaluated for its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and has implications in cancer therapy. The structure of this compound suggests that it may interact with the active site of arginase enzymes, potentially leading to therapeutic applications .

- Neuroprotective Effects : Some studies suggest that related pyrrolidine compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The bromophenyl substitution may enhance these effects through modulation of neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from various studies include:

- Bromophenyl Group : The presence of the bromophenyl moiety is essential for enhancing antimicrobial and enzyme inhibitory activities.

- Pyrrolidine Ring : Modifications to the pyrrolidine ring can significantly affect the compound's binding affinity and selectivity towards target enzymes or receptors.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromophenyl Substitution | Increases antimicrobial potency |

| Alteration of Carboxylic Acid Group | Affects solubility and bioavailability |

| Variations in Pyrrolidine Ring | Modulates enzyme inhibition efficacy |

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- Antibacterial Evaluation : A study assessed various pyrrolidine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structures to (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine showed promising results, indicating potential applications in combating antibiotic resistance .

- Arginase Inhibition Studies : Recent research highlighted the development of novel arginase inhibitors based on pyrrolidine scaffolds. These studies demonstrated that certain modifications could lead to significant increases in potency compared to existing inhibitors .

Q & A

Q. What are the key synthetic routes for (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of acyclic precursors (e.g., via [3+2] cycloaddition) under acidic/basic conditions to establish the core structure .

- Bromophenyl Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 3-bromophenyl group .

- Carboxylation : Introduction of the carboxylic acid group via carbon dioxide insertion or oxidation of alcohol intermediates .

- Hydrochloride Salt Formation : Treatment with HCl to improve solubility and stability . Stereochemical outcomes depend on chiral catalysts (e.g., transition-metal complexes) and temperature control during ring closure to minimize racemization .

Q. How can researchers confirm the stereochemical configuration of this compound?

- X-ray Crystallography : Provides unambiguous 3D structural determination, including bond angles and chiral center assignments .

- NMR Spectroscopy : H and C NMR coupled with NOE experiments to analyze spatial relationships between protons .

- Vibrational Circular Dichroism (VCD) : Detects enantiomeric excess by measuring differential absorption of polarized light .

- Computational Modeling : Density functional theory (DFT) simulations to predict and validate stereoisomer stability .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and water at acidic pH (<4.0) due to the hydrochloride salt .

- Stability : Degrades at pH >7.0 via hydrolysis of the pyrrolidine ring; store at -20°C under inert gas (N/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize synthetic yield while maintaining enantiomeric purity?

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, reducing side reactions .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enhance enantioselectivity .

- Purification : Chiral HPLC with cellulose-based columns to separate enantiomers; monitor purity via LC-MS .

Q. How should discrepancies in reported biological activities (e.g., receptor binding vs. cellular assays) be analyzed?

| Study Focus | Biological Activity | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Receptor Binding | Neuropeptide Y1 inhibition | CHO cells | IC = 120 nM | |

| Cellular Assay | Anticancer activity | A549 cells | Viability reduced to 61% |

- Methodological Adjustments : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) to quantify enthalpy changes .

- Cellular Context : Account for membrane permeability differences (e.g., via PAMPA assays) and metabolic stability in cell-based models .

Q. What computational approaches model interactions between this compound and biological targets?

- Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using AutoDock Vina; validate with co-crystallization data .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess conformational changes .

- QM/MM Hybrid Methods : Study electronic interactions at binding sites using Gaussian and ONIOM protocols .

Q. How does the bromophenyl substituent influence reactivity and binding affinity compared to chloro/fluoro analogs?

- Electrophilicity : Bromine’s larger atomic radius increases steric hindrance but enhances halogen bonding in receptor pockets versus smaller halogens .

- SAR Studies : Replace bromine with chlorine/fluorine to test potency shifts; bromine improves metabolic stability but may reduce solubility .

Analytical and Methodological Considerations

Q. What analytical techniques ensure purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.